molecular formula C10H13N3O B2640865 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one CAS No. 1522248-97-0

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one

Cat. No. B2640865
CAS RN: 1522248-97-0
M. Wt: 191.234
InChI Key: XCJLRWAPEUWDTK-UHFFFAOYSA-N
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Description

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is a chemical compound that belongs to the class of diazepines. This compound has been extensively studied due to its potential applications in scientific research.

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by Alonso et al. (2020) discusses the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some with fluoro-substituents, and their structural studies. The research included X-ray crystal structure analysis and NMR spectroscopy, providing insights into the structural characteristics of these compounds (Alonso et al., 2020).

Crystal Structure Analysis

Pesyan (2010) isolated a new tetracyclic compound, studied its crystal structure, and found that the diazepine ring exhibits a boat conformation. This research enhances the understanding of the structural properties of such compounds (Pesyan, 2010).

Synthesis of Novel Derivatives

El Bouakher et al. (2013) presented an efficient synthesis of novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones. This synthesis contributes to the development of a library of novel bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).

Tautomerism Studies

Chebanov et al. (2003) examined the tautomerism of 1,4-diazepines fused with pyrimidine rings, using NMR spectroscopy, X-ray analysis, and quantum chemical calculations. Their findings provide insights into the stability of different forms of these compounds (Chebanov et al., 2003).

Isomerism in Benzodiazepine Derivatives

Michalik et al. (2022) investigated the isomerism of dimethyl benzodiazepine diacetates, using NMR spectroscopy and DFT computations. This study contributes to the understanding of dynamic properties and isomerization processes in related compounds (Michalik et al., 2022).

Synthesis of Optically Active Derivatives

Torres and Rebolledo (2016) reported on the synthesis of optically active hybrid compounds containing 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. This research is significant for the development of new, optically active medicinal compounds (Torres & Rebolledo, 2016).

properties

IUPAC Name

4,8-dimethyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-3-8-10(11-5-6)12-7(2)4-9(14)13-8/h3,5,7H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLRWAPEUWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)N=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1522248-97-0
Record name 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
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